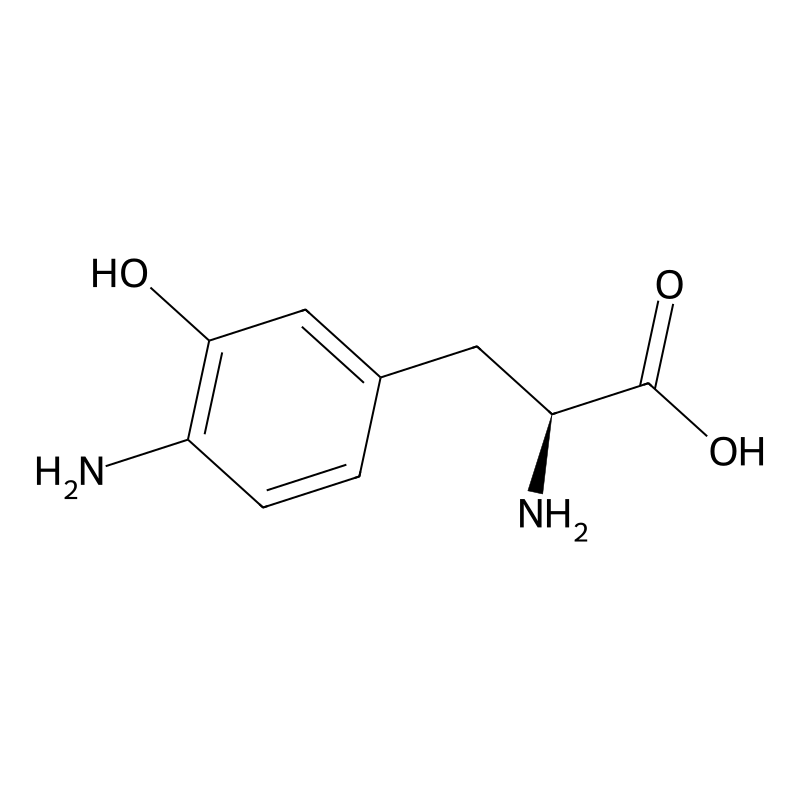

4-Amino-3-hydroxyphenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

4-Amino-3-hydroxyphenylalanine, also known as 4-amino-3-hydroxy-phenylalanine, is a derivative of the amino acid phenylalanine. Its chemical formula is C₉H₁₂N₂O₃, and it features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a phenyl ring. This compound is significant in various biochemical pathways and is particularly noted for its role in the structure and function of melanin, as well as its potential applications in biomedical research.

- Oxidation: It can be oxidized to form various derivatives, which may affect its biological activity.

- Reduction: The compound can undergo reduction reactions, altering its functional groups.

- Hydrolysis: In the presence of hydroiodic acid, it can be generated from the degradation of pheomelanin, indicating its role in melanin metabolism .

These reactions are crucial for understanding how 4-amino-3-hydroxyphenylalanine interacts within biological systems and its potential modifications.

4-Amino-3-hydroxyphenylalanine exhibits notable biological activities:

- Melanin Synthesis: It serves as a precursor in the synthesis of melanin, specifically phaeomelanin. This is significant for pigmentation in various organisms .

- Neurotransmitter Precursor: Like other hydroxyphenylalanines, it may play a role in the biosynthesis of neurotransmitters such as dopamine and norepinephrine, contributing to neurological functions .

The compound's ability to participate in these pathways highlights its importance in both physiological and pathological contexts.

The synthesis of 4-amino-3-hydroxyphenylalanine can be achieved through several methods:

- Hydroiodic Acid Hydrolysis: This method involves treating pheomelanin with hydroiodic acid, which results in the formation of 4-amino-3-hydroxyphenylalanine among other products .

- Chemical Synthesis: Laboratory synthesis can also be performed using standard organic chemistry techniques that involve coupling reactions and functional group modifications.

These methods allow for the production of this compound for research and application purposes.

4-Amino-3-hydroxyphenylalanine has several applications:

- Biochemical Research: It is used as a marker in studies related to melanin and pigmentation.

- Pharmaceutical Development: Its role as a precursor for neurotransmitters makes it a candidate for research into treatments for neurological disorders.

- Cosmetic Industry: Due to its involvement in pigmentation, it may find applications in cosmetic formulations aimed at skin tone enhancement or protection against UV damage.

Interaction studies involving 4-amino-3-hydroxyphenylalanine focus on its biochemical interactions:

- Protein Interactions: The compound's hydroxyl group allows it to participate in hydrogen bonding with proteins, influencing protein structure and function.

- Enzyme Substrates: As a substrate for various enzymes involved in melanin synthesis, understanding these interactions helps elucidate metabolic pathways relevant to pigmentation disorders .

Such studies are essential for developing therapeutic strategies targeting related conditions.

Several compounds share structural similarities with 4-amino-3-hydroxyphenylalanine. Here are some notable examples:

The uniqueness of 4-amino-3-hydroxyphenylalanine lies in its specific positioning of functional groups, which influences its reactivity and biological roles compared to these similar compounds.

4-Amino-3-hydroxyphenylalanine is a non-proteinogenic amino acid with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.206 g/mol [1] [5]. The compound exhibits a monoisotopic molecular weight of 196.084792254 g/mol, which represents the exact mass when all atoms are in their most abundant isotopic forms [5]. The Chemical Abstracts Service registry number for this compound is 74923-08-3 [1] [7].

The isotopic composition of 4-Amino-3-hydroxyphenylalanine reflects the natural abundance of isotopes for each constituent element. Carbon-12 constitutes 98.93% of carbon atoms, contributing 108.000 atomic mass units from nine carbon atoms, while carbon-13 accounts for 1.07% and provides minor mass contributions [22]. Hydrogen-1 represents 99.9885% of hydrogen atoms, contributing 12.096 atomic mass units from twelve hydrogen atoms, with deuterium (hydrogen-2) present at only 0.0115% natural abundance [22]. Nitrogen-14 comprises 99.632% of nitrogen atoms, adding 28.014 atomic mass units from two nitrogen atoms, while nitrogen-15 occurs at 0.368% abundance [22]. Oxygen-16 accounts for 99.757% of oxygen atoms, contributing 47.997 atomic mass units from three oxygen atoms, with oxygen-17 and oxygen-18 present at 0.038% and 0.205% respectively [22].

| Element | Natural Abundance (%) | Contribution to Molecular Weight |

|---|---|---|

| ¹²C | 98.93 | 9 × 12.000 = 108.000 |

| ¹³C | 1.07 | Minor contribution |

| ¹H | 99.9885 | 12 × 1.008 = 12.096 |

| ²H | 0.0115 | Negligible |

| ¹⁴N | 99.632 | 2 × 14.007 = 28.014 |

| ¹⁵N | 0.368 | Negligible |

| ¹⁶O | 99.757 | 3 × 15.999 = 47.997 |

| ¹⁷O | 0.038 | Negligible |

| ¹⁸O | 0.205 | Negligible |

Stereochemical Configuration and Chiral Centers

4-Amino-3-hydroxyphenylalanine possesses one chiral center located at the alpha-carbon (C-2) of the amino acid backbone [1] [3]. The International Union of Pure and Applied Chemistry name for the naturally occurring stereoisomer is (2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid, indicating the S-configuration at the chiral center [1] [5]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the carboxylic acid group takes highest priority, followed by the amino group, the substituted benzyl side chain, and finally the hydrogen atom [9].

The presence of the chiral center renders 4-Amino-3-hydroxyphenylalanine optically active, meaning it can rotate plane-polarized light [9]. Two stereoisomers are theoretically possible: the S-enantiomer and the R-enantiomer, which are non-superimposable mirror images of each other [9]. The S-configuration represents the naturally occurring form found in biological systems, particularly as a degradation product of pheomelanin [8] [12].

| Property | Description |

|---|---|

| Chiral Centers | 1 chiral center at the α-carbon (C-2) |

| Stereochemical Configuration | S-configuration at the α-carbon in the natural form |

| Optical Activity | Optically active due to the chiral center |

| Stereoisomers | Two possible stereoisomers (R and S) |

The stereochemical configuration significantly influences the biological activity and recognition of the compound by enzymes and other biological macromolecules [12]. The specific three-dimensional arrangement of atoms around the chiral center determines how the molecule interacts with chiral environments, which is particularly important given the compound's role as a marker for pheomelanin in biological systems [8] [13].

Physicochemical Properties (Solubility, Reactivity)

4-Amino-3-hydroxyphenylalanine exhibits moderate solubility in water due to its zwitterionic nature at physiological pH [5] [14]. The compound contains multiple ionizable groups including a carboxylic acid group with an estimated pKa around 2.2, an alpha-amino group with a pKa approximately 9.1, a phenolic hydroxyl group with a pKa near 10.0, and an aromatic amino group with a pKa around 5.0 [22] [23]. These multiple ionization states significantly affect the compound's solubility profile across different pH ranges [14].

In acidic aqueous solutions below pH 2, the compound exists predominantly in its protonated form and exhibits high solubility [14]. Similarly, in basic aqueous solutions above pH 10, the deprotonated form demonstrates enhanced solubility [14]. The compound shows slight solubility in polar organic solvents such as methanol and ethanol, while remaining poorly soluble in acetone and essentially insoluble in non-polar solvents like diethyl ether and chloroform . Dimethyl sulfoxide and dimethylformamide provide good solvation for the compound due to their ability to form hydrogen bonds with the multiple polar functional groups .

| Solvent | Solubility | Temperature Effect |

|---|---|---|

| Water | Moderately soluble | Increases with temperature |

| Methanol | Slightly soluble | Increases with temperature |

| Ethanol | Slightly soluble | Increases with temperature |

| Acetone | Poorly soluble | Minimal effect |

| Diethyl ether | Insoluble | Minimal effect |

| Chloroform | Insoluble | Minimal effect |

| DMSO | Soluble | Increases with temperature |

| DMF | Soluble | Increases with temperature |

The reactivity of 4-Amino-3-hydroxyphenylalanine stems from its multiple functional groups, each contributing distinct chemical behavior [12] [14]. The carboxylic acid group readily forms esters with alcohols under appropriate conditions and can be converted to amides through reaction with amines [14]. The alpha-amino group participates in acylation reactions, alkylation processes, and peptide bond formation, characteristic of amino acid chemistry [14]. The aromatic amino group exhibits typical aniline-type reactivity, including diazotization reactions and Schiff base formation with carbonyl compounds [14].

| Functional Group | Reactivity | pH Dependence |

|---|---|---|

| Carboxylic acid (-COOH) | Forms esters with alcohols, amides with amines, and salts with bases | Ionized at pH > pKa (~2.2) |

| α-Amino group (-NH₂) | Undergoes acylation, alkylation, and forms peptide bonds | Protonated at pH < pKa (~9.1) |

| Aromatic amino group (-NH₂) | Undergoes diazotization, acylation, and forms Schiff bases | Protonated at pH < pKa (~5.0) |

| Phenolic hydroxyl (-OH) | Forms ethers and esters, undergoes oxidation | Ionized at pH > pKa (~10.0) |

The phenolic hydroxyl group is susceptible to oxidation, particularly in the presence of metal ions or under alkaline conditions, potentially forming quinone derivatives [11] [12]. The aromatic ring system can undergo electrophilic aromatic substitution reactions, with reactivity modulated by the electron-donating effects of the amino and hydroxyl substituents [14]. Chemical stability studies indicate that the compound is relatively stable under normal storage conditions but susceptible to photodegradation and oxidative degradation under harsh conditions [16] [17].

Spectroscopic Identification (UV-Vis, NMR, MS)

Ultraviolet-visible spectroscopy provides characteristic absorption patterns for 4-Amino-3-hydroxyphenylalanine due to its aromatic chromophore with electron-donating substituents [16] [19]. The primary absorption maximum occurs in the range of 270-290 nm, corresponding to π → π* transitions within the substituted aromatic ring system [16] [21]. This absorption band exhibits a molar absorptivity typically ranging from 10,000 to 15,000 L mol⁻¹ cm⁻¹, indicating strong electronic transitions [19]. Additional absorption features appear at 210-220 nm due to n → π* transitions involving the carboxylic acid carbonyl group, and charge transfer transitions may occur at 300-320 nm under certain pH conditions [16] [19].

| Transition | Wavelength (nm) | Molar Absorptivity (ε) | Affected by |

|---|---|---|---|

| π → π* (aromatic) | 270-290 | 10,000-15,000 | pH, solvent polarity |

| n → π* (C=O) | 210-220 | 100-1,000 | pH |

| Charge transfer | 300-320 | 1,000-5,000 | pH, metal ions |

Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various proton types in 4-Amino-3-hydroxyphenylalanine [19] [21]. The aromatic protons appear as characteristic patterns in the region 6.5-7.0 ppm, with the proton ortho to the amino group (C-2) appearing as a doublet around 6.8-7.0 ppm [19]. The proton meta to both substituents (C-5) resonates as a doublet at 6.5-6.7 ppm, while the proton ortho to the hydroxyl group (C-6) appears as a doublet of doublets at 6.6-6.8 ppm due to coupling with adjacent aromatic protons [19].

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C-2) | 6.8-7.0 | doublet | 1H |

| Aromatic H (C-5) | 6.5-6.7 | doublet | 1H |

| Aromatic H (C-6) | 6.6-6.8 | doublet of doublets | 1H |

| β-CH₂ | 2.9-3.1 | multiplet | 2H |

| α-CH | 3.7-3.9 | triplet | 1H |

| NH₂ (aromatic) | 4.5-5.0 | broad singlet | 2H |

| NH₂ (α-amino) | 7.5-8.0 | broad singlet | 2H |

| OH (phenolic) | 9.0-10.0 | singlet | 1H |

| COOH | 12.0-13.0 | singlet | 1H |

The aliphatic protons of the amino acid backbone exhibit typical chemical shifts, with the alpha-proton appearing as a triplet around 3.7-3.9 ppm due to coupling with the adjacent methylene group [19] [21]. The beta-methylene protons resonate as a complex multiplet in the region 2.9-3.1 ppm, reflecting their diastereotopic nature and coupling to both the alpha-proton and the aromatic ring [19]. Exchangeable protons from the amino groups appear as broad singlets, with the aromatic amino group protons typically observed at 4.5-5.0 ppm and the alpha-amino group protons at 7.5-8.0 ppm in deuterated solvents [19] [21].

Mass spectrometry analysis of 4-Amino-3-hydroxyphenylalanine reveals characteristic fragmentation patterns that facilitate structural identification [19] [21]. The molecular ion peak appears at m/z 196, corresponding to the intact molecule [1] [19]. The base peak typically occurs at m/z 151, resulting from loss of the carboxyl group (45 mass units) from the molecular ion [19]. Additional significant fragments include m/z 179 from loss of ammonia (17 mass units), m/z 136 from combined loss of carboxyl and ammonia groups, and lower mass fragments such as m/z 107 representing the hydroxylaminophenyl moiety [19] [21].

| m/z | Fragment | Relative Intensity (%) |

|---|---|---|

| 196 | Molecular ion [M]⁺ | 25-35 |

| 179 | [M-NH₃]⁺ | 10-20 |

| 151 | [M-COOH]⁺ | 80-100 |

| 136 | [M-COOH-NH₃]⁺ | 40-60 |

| 124 | Phenylethylamine fragment | 30-50 |

| 107 | Hydroxylaminophenyl fragment | 60-80 |

| 91 | Tropylium ion | 20-40 |

| 77 | Phenyl fragment | 10-30 |

4-Amino-3-hydroxyphenylalanine emerges as a critical degradation marker through specific melanogenic pathways involving the oxidative transformation of tyrosine-derived precursors [1] [2]. The compound originates primarily from the benzothiazine moiety of pheomelanin, a sulfur-containing melanin polymer that forms through complex biochemical cascades initiated by tyrosinase-catalyzed oxidation of tyrosine in the presence of cysteine [3] [4].

The melanin-related synthesis of 4-amino-3-hydroxyphenylalanine begins with the formation of dopaquinone from tyrosine oxidation, which rapidly reacts with cysteine to produce 5-S-cysteinyldopa as the major isomer and 2-S-cysteinyldopa as a minor component [5] [6]. These cysteinyldopa derivatives undergo further oxidation by redox exchange with dopaquinone, leading to the formation of dihydro-1,4-benzothiazine-3-carboxylic acid intermediates [7] [6]. Through subsequent polymerization reactions involving phenol-type coupling and aryloxy radical formation, these benzothiazine units become incorporated into the pheomelanin polymer structure [6] [8].

The synthesis pathway demonstrates remarkable specificity, with 5-S-cysteinyldopa-derived benzothiazine units exclusively producing 4-amino-3-hydroxyphenylalanine upon hydroiodic acid hydrolysis, while 2-S-cysteinyldopa-derived units yield the isomeric 3-amino-4-hydroxyphenylalanine [9] [1]. This selectivity provides the biochemical foundation for using 4-amino-3-hydroxyphenylalanine as a specific marker for pheomelanin content and structure in biological systems [10] [11].

Role in Pheomelanin Polymerization and Cross-Linking

The polymerization processes that generate 4-amino-3-hydroxyphenylalanine-containing structures involve sophisticated cross-linking mechanisms that stabilize the pheomelanin polymer matrix [6] [7]. Peroxidase-mediated oxidation of 5-S-cysteinyldopa leads to the formation of 1,4-benzothiazinylalanine intermediates, which undergo rapid oligomerization through both carbon-carbon and carbon-oxygen bond formation between benzothiazine units [6].

Research utilizing peroxidase and hydrogen peroxide oxidation systems has identified distinct oligomeric products, including dimeric structures characterized by ethereal carbon-oxygen bonds and restricted rotation about the ethereal linkage [6]. These dimeric compounds exhibit conformational isomerism with an activation energy barrier of 17.83 ± 0.03 kcal mol⁻¹, indicating significant structural constraints within the polymer network [6]. Trimeric structures have also been isolated, demonstrating the progressive nature of the polymerization process and the formation of increasingly complex cross-linked networks [6].

The cross-linking mechanisms proceed through aryloxy radical intermediates generated by one-electron oxidation of benzothiazine units [6] [12]. This radical-mediated process enables phenol-type coupling reactions that create stable covalent bonds between polymer chains, contributing to the mechanical properties and chemical stability of pheomelanin pigments [13] [14]. The resulting polymer structure differs fundamentally from models based solely on degradative studies, suggesting a more complex three-dimensional architecture involving multiple types of inter-unit connections [6].

During polymerization, the benzothiazine moieties that ultimately yield 4-amino-3-hydroxyphenylalanine upon degradation serve as both structural components and reactive sites for further cross-linking reactions [15] [16]. The redox properties of these benzothiazine units contribute to the pro-oxidant activity of pheomelanin, with implications for cellular oxidative stress and photochemical reactivity [15] [14].

Hydroiodic Acid Hydrolysis and Isomer Formation (4-AHP vs. 3-AHP)

Hydroiodic acid hydrolysis represents the most specific and widely utilized method for generating 4-amino-3-hydroxyphenylalanine from pheomelanin structures, providing quantitative information about benzothiazine moiety content [1] [2]. The hydrolysis process employs concentrated hydroiodic acid (55-57% HI) under controlled temperature conditions (typically 130°C for 16 hours) to achieve reductive cleavage of the pheomelanin polymer [17] [18].

The hydrolysis mechanism produces two distinct aminohydroxyphenylalanine isomers with different structural origins and analytical significance [1] [2]. 4-Amino-3-hydroxyphenylalanine derives specifically from benzothiazine units originating from 5-S-cysteinyldopa polymerization, while 3-amino-4-hydroxyphenylalanine (also termed 3-aminotyrosine) arises from 2-S-cysteinyldopa-derived structures [2] [18]. This isomer-specific formation provides crucial information about the relative contributions of different cysteinyldopa precursors to the final pheomelanin structure [9] [1].

Analytical separation of these isomers requires specialized high-performance liquid chromatography conditions utilizing ion-pair reagents such as sodium octanesulfonate [19] [20]. The improved chromatographic methods enable baseline separation of 4-amino-3-hydroxyphenylalanine and 3-amino-4-hydroxyphenylalanine, with electrochemical detection providing high sensitivity and specificity for these compounds [19] [17]. Detection limits reach 0.1 ng injected for both isomers, with linear response ranges extending from 0 to 850 ng for 4-amino-3-hydroxyphenylalanine per sample [17].

The hydrolysis process must account for potential interference from non-melanin sources, particularly for 3-amino-4-hydroxyphenylalanine, which can arise from nitrotyrosine residues in proteins through nitration reactions with reactive nitrogen species [2] [18]. This background contribution necessitates careful interpretation of total aminohydroxyphenylalanine measurements and supports the use of 4-amino-3-hydroxyphenylalanine as a more specific pheomelanin marker [1] [10].

Quantitative analysis reveals strong correlations between 4-amino-3-hydroxyphenylalanine and 3-amino-4-hydroxyphenylalanine in biological samples (correlation coefficient r = 0.977), indicating coordinated formation from pheomelanin degradation [2] [18]. However, the variable background levels of 3-amino-4-hydroxyphenylalanine from protein sources emphasize the superior specificity of 4-amino-3-hydroxyphenylalanine measurements for pheomelanin quantification [1] [9].

Metabolic Origin and Precursor Relationships

The metabolic pathways leading to 4-amino-3-hydroxyphenylalanine formation trace back to fundamental aromatic amino acid biosynthesis, specifically the tyrosine metabolic network [21] [22]. Tyrosine serves as the primary precursor for all melanin synthesis, undergoing enzymatic conversion to 3,4-dihydroxyphenylalanine (DOPA) through the action of tyrosine hydroxylase in the initial rate-limiting step of melanogenesis [23] [24].

In the presence of cysteine or glutathione, the dopaquinone intermediate formed from tyrosine oxidation undergoes nucleophilic addition reactions to generate cysteinyldopa isomers [4] [5]. The major product, 5-S-cysteinyldopa, represents the direct metabolic precursor to benzothiazine units that ultimately yield 4-amino-3-hydroxyphenylalanine [5] [25]. This pathway demonstrates the integration of sulfur amino acid metabolism with aromatic amino acid biochemistry in melanin synthesis [4].

The metabolic origin of 4-amino-3-hydroxyphenylalanine extends beyond simple tyrosine-cysteine conjugation to include contributions from other catecholic metabolites [26] [27]. In neuromelanin synthesis, compounds such as dopamine, norepinephrine, and their respective metabolites (3,4-dihydroxyphenylacetic acid, 3,4-dihydroxymandelic acid) can serve as precursors for benzothiazine-containing structures [26]. These alternative precursor relationships expand the metabolic network contributing to 4-amino-3-hydroxyphenylalanine formation in specialized tissues such as the substantia nigra and locus coeruleus [27] [26].

Precursor-product relationships demonstrate tissue-specific variations in 4-amino-3-hydroxyphenylalanine formation patterns [27] [25]. In Parkinson disease-affected brain tissue, increased DOPA pheomelanin formation results in elevated 4-amino-3-hydroxyphenylalanine levels, reflecting altered catecholamine metabolism and enhanced incorporation of DOPA into pheomelanin structures [27]. These findings indicate that 4-amino-3-hydroxyphenylalanine levels can serve as biomarkers for both normal melanogenic processes and pathological alterations in neurotransmitter metabolism [5].